(2-Cyclopropyl-4-(1H-imidazol-1-yl)phenyl)boronic acid
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Overview
Description
(2-Cyclopropyl-4-(1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a cyclopropyl group and an imidazole ring attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be functionalized with a boronic acid group . The reaction conditions often include the use of nickel catalysts and mild temperatures to ensure the stability of the functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-4-(1H-imidazol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The imidazole ring can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(2-Cyclopropyl-4-(1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s boronic acid group makes it useful in the development of sensors and other analytical tools.
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-4-(1H-imidazol-1-yl)phenyl)boronic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the cyclopropyl and imidazole groups, making it less versatile in certain applications.
(4-(1H-imidazol-1-yl)phenyl)boronic acid: Similar but lacks the cyclopropyl group, which may affect its reactivity and biological activity.
Cyclopropylboronic acid: Lacks the imidazole and phenyl groups, limiting its applications in medicinal chemistry.
Uniqueness
(2-Cyclopropyl-4-(1H-imidazol-1-yl)phenyl)boronic acid is unique due to the combination of the cyclopropyl group, imidazole ring, and boronic acid group
Properties
Molecular Formula |
C12H13BN2O2 |
---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
(2-cyclopropyl-4-imidazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H13BN2O2/c16-13(17)12-4-3-10(15-6-5-14-8-15)7-11(12)9-1-2-9/h3-9,16-17H,1-2H2 |
InChI Key |
FLYVWISCZAQWDL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2C=CN=C2)C3CC3)(O)O |
Origin of Product |
United States |
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